2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of both dimethylphenyl and chlorophenyl groups, as well as a dioxoisoindole moiety.
Preparation Methods
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves multiple steps. One common synthetic route includes the condensation of 2,5-dimethylbenzaldehyde with 2-chlorobenzoyl chloride, followed by cyclization with phthalic anhydride. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, often using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the phenyl groups allows for potential oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, with common reagents including halogens and nitrating agents.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxoisoindole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The phenyl groups may enhance binding affinity to hydrophobic pockets within proteins, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds include:
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Differing by the position of the chlorine atom on the phenyl ring.
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Featuring a bromine atom instead of chlorine.
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Containing a fluorine atom in place of chlorine.
Properties
Molecular Formula |
C25H18ClNO5 |
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Molecular Weight |
447.9 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H18ClNO5/c1-14-7-8-15(2)18(11-14)22(28)13-32-25(31)16-9-10-17-19(12-16)24(30)27(23(17)29)21-6-4-3-5-20(21)26/h3-12H,13H2,1-2H3 |
InChI Key |
AFBCKCQOKICTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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